9-(Pyridin-2-yl)-9h-fluoren-9-ol 9-(Pyridin-2-yl)-9h-fluoren-9-ol
Brand Name: Vulcanchem
CAS No.: 64436-62-0
VCID: VC16236387
InChI: InChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H
SMILES:
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol

9-(Pyridin-2-yl)-9h-fluoren-9-ol

CAS No.: 64436-62-0

Cat. No.: VC16236387

Molecular Formula: C18H13NO

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

9-(Pyridin-2-yl)-9h-fluoren-9-ol - 64436-62-0

Specification

CAS No. 64436-62-0
Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
IUPAC Name 9-pyridin-2-ylfluoren-9-ol
Standard InChI InChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H
Standard InChI Key YDXRPPDCHGHWMY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=CC=N4)O

Introduction

Structural and Chemical Identity of 9-(Pyridin-2-yl)-9H-fluoren-9-ol

Molecular Architecture

The molecule features a fluorene scaffold—a bicyclic system comprising two benzene rings fused to a central five-membered ring—substituted at the 9-position with a pyridin-2-yl group and a hydroxyl moiety. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyridine ring’s nitrogen atom provides a Lewis basic site, enabling coordination to metal ions or participation in hydrogen bonding .

Synthetic Precursors and Analogues

While no direct synthesis of 9-(Pyridin-2-yl)-9H-fluoren-9-ol is documented, analogous compounds such as 9-(phenylethynyl)-9H-fluoren-9-ol derivatives offer methodological parallels. For instance, fluorene propargylic alcohols react with heteroaromatic nucleophiles like 7-azaindoles under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield 9,9-disubstituted fluorenes . Substituting 7-azaindole with pyridine-2-thiol or similar nucleophiles could theoretically produce the target compound.

Synthetic Methodologies and Reaction Mechanisms

Propargylic Alcohol Activation

The synthesis of 9-substituted fluorenes often begins with propargylic alcohols, which undergo carbocation formation upon Lewis acid treatment. For example, 9-(phenylethynyl)-9H-fluoren-9-ol reacts with N-methyl-7-azaindole in the presence of BF₃·OEt₂ to form 3a–3m derivatives via propargylic carbocation intermediates . Applying this mechanism, pyridin-2-yl nucleophiles could attack the carbocation to install the pyridine group (Figure 1).

Catalytic Conditions

Optimized conditions from analogous reactions suggest dichloromethane as a solvent, 45°C reaction temperature, and 0.2 equivalents of BF₃·OEt₂ . Yields for comparable transformations range from 53% to 75%, depending on the nucleophile’s electronic nature and steric bulk.

Post-Functionalization Strategies

The hydroxyl group at the 9-position offers a handle for further derivatization. Suzuki-Miyaura coupling, demonstrated in fluorene-azaindole hybrids , could introduce aryl or heteroaryl groups to modulate electronic properties. Click chemistry, another viable route, might append triazole motifs for enhanced solubility or bioactivity.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of related fluorene derivatives show distinct aromatic proton signals between δ 7.2–8.2 ppm, with coupling patterns reflecting the substitution on the fluorene core . For 9-(Pyridin-2-yl)-9H-fluoren-9-ol, the pyridyl protons are expected to resonate downfield (δ 8.5–9.0 ppm) due to the electron-withdrawing nitrogen. The hydroxyl proton’s signal (δ ~5 ppm) may appear broadened unless deuterated solvents are used.

13C NMR and DEPT-135

The fluorene carbons typically appear between δ 120–150 ppm, while the pyridyl carbons resonate at δ 140–160 ppm . DEPT-135 analysis would confirm the absence of quaternary carbons for the hydroxyl-bearing carbon (C9).

High-Resolution Mass Spectrometry (HRMS)

HRMS data for a hypothetical C₂₄H₁₇NO (M + H⁺) would yield a calculated m/z of 335.1310. Discrepancies <5 ppm would confirm molecular formula accuracy .

Photophysical and Electronic Properties

Absorption and Emission Profiles

Fluorene derivatives exhibit strong UV absorption (λₐbs ~300–350 nm) due to π→π* transitions. Incorporating a pyridine group may redshift absorption maxima by 10–20 nm, as seen in azaindole-fluorene hybrids . Blue emission (λₑₘ ~400–450 nm) is likely, with quantum yields dependent on the substitution pattern.

Solvatochromism and Stokes Shift

Challenges and Future Directions

Synthetic Optimization

Current methods rely on Lewis acids, which pose environmental and handling concerns. Developing greener catalysts (e.g., FeCl₃ or ionic liquids) could improve sustainability.

Stability and Degradation

The compound’s stability under UV light or oxidative conditions remains uncharacterized. Accelerated aging studies are needed to assess durability in optoelectronic devices.

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